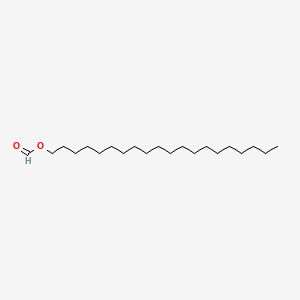
Icosyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icosyl formate: is an organic compound with the chemical formula C21H42O2 It is an ester formed from icosanol and formic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Icosyl formate can be synthesized through the esterification reaction between icosanol and formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Icosanol+Formic Acid→Icosyl Formate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where icosanol and formic acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Icosyl formate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield icosanol and formic acid, reversing the esterification process.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Hydroxide ions (OH-), amines (RNH2)
Major Products:
Oxidation: Carboxylic acids
Reduction: Icosanol and formic acid
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Chemistry: Icosyl formate is used as a reagent in organic synthesis, particularly in the preparation of long-chain esters and other derivatives. Its unique structure makes it valuable in studying esterification and hydrolysis reactions.
Biology: In biological research, this compound can be used to study the effects of long-chain esters on cellular processes and membrane dynamics. Its hydrophobic nature allows it to interact with lipid bilayers, making it a useful tool in membrane biophysics.
Industry: In the industrial sector, this compound is used as a plasticizer and lubricant. Its long carbon chain provides flexibility and reduces friction, making it suitable for various applications in polymer and material science.
Wirkmechanismus
The mechanism by which icosyl formate exerts its effects depends on its interaction with other molecules. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new products. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved in these processes are primarily related to the ester bond and the long hydrophobic chain of the compound.
Vergleich Mit ähnlichen Verbindungen
Henicosyl formate (C22H44O2): Similar in structure but with one additional carbon atom in the chain.
Eicosyl acetate (C22H44O2): An ester with an acetate group instead of a formate group.
Docosyl formate (C23H46O2): Another long-chain ester with a slightly longer carbon chain.
Uniqueness: this compound’s unique combination of a long carbon chain and a formate ester group distinguishes it from other similar compounds. This structure imparts specific chemical properties, such as solubility and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
66326-15-6 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
icosyl formate |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22/h21H,2-20H2,1H3 |
InChI-Schlüssel |
XPSVNIWOCPFNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



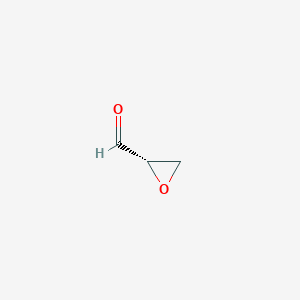


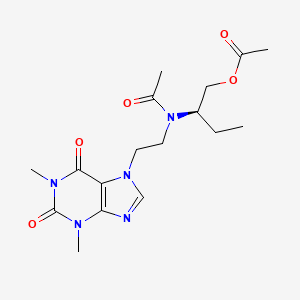

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
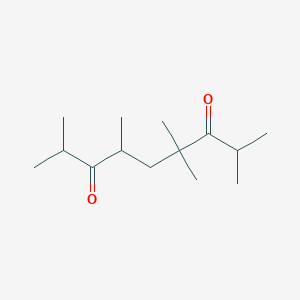
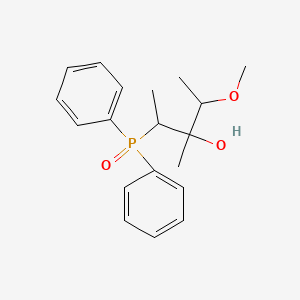
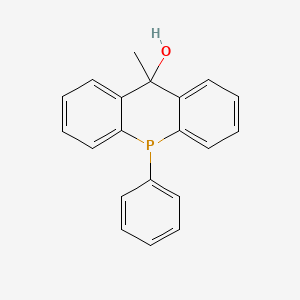
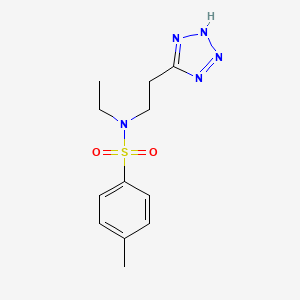
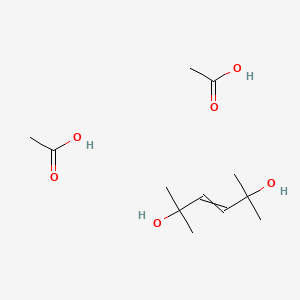
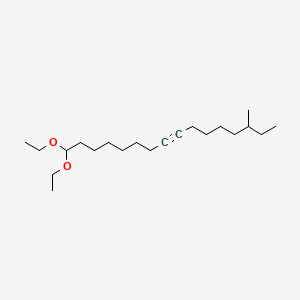
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
